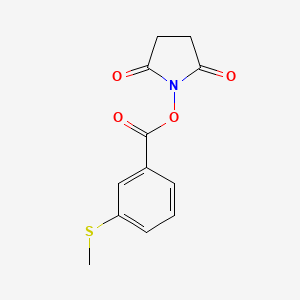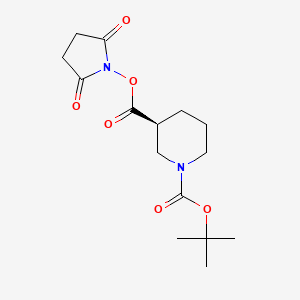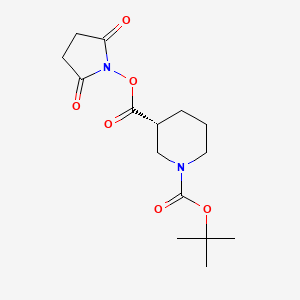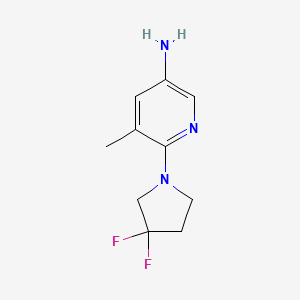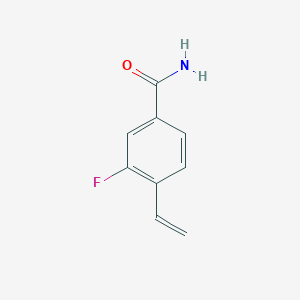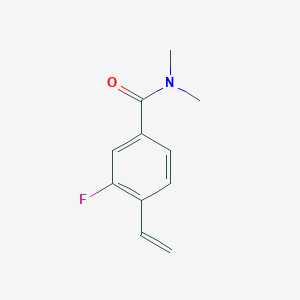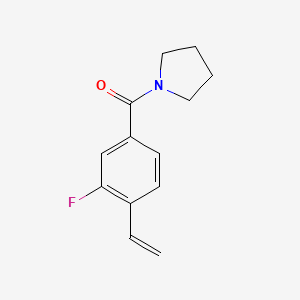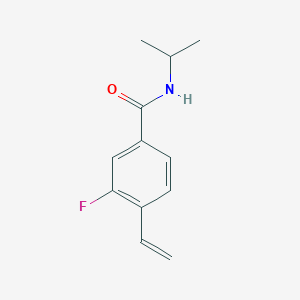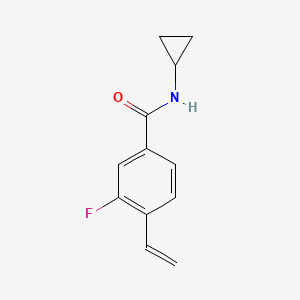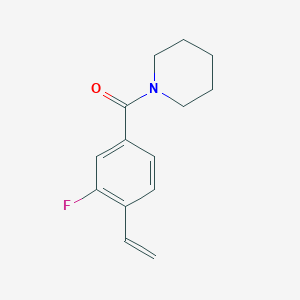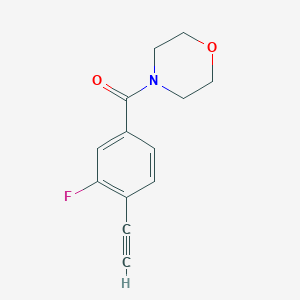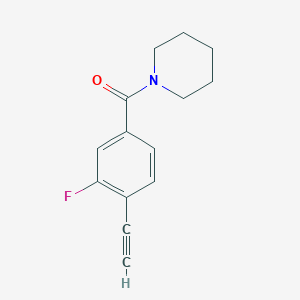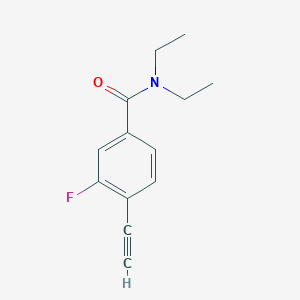
(3-Fluoro-4-vinylphenyl)(morpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-4-vinylphenyl)(morpholino)methanone is an organic compound that features a unique combination of a fluoro-substituted phenyl ring, a vinyl group, and a morpholino moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-4-vinylphenyl)(morpholino)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoro-4-vinylbenzaldehyde and morpholine.
Condensation Reaction: The aldehyde group of 3-fluoro-4-vinylbenzaldehyde reacts with morpholine in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired methanone compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors may also be employed for more efficient production.
Types of Reactions:
Oxidation: The vinyl group in this compound can undergo oxidation reactions to form epoxides or diols.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluoro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Epoxides and Diols: From oxidation of the vinyl group.
Alcohols: From reduction of the carbonyl group.
Substituted Phenyl Derivatives: From nucleophilic aromatic substitution.
科学研究应用
(3-Fluoro-4-vinylphenyl)(morpholino)methanone has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
作用机制
The mechanism of action of (3-Fluoro-4-vinylphenyl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted phenyl ring and the morpholino group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed biological effects.
相似化合物的比较
(3-Fluoro-4-morpholinoaniline): Shares the fluoro-substituted phenyl and morpholino groups but lacks the vinyl group.
(2-Fluoro-3-(morpholine-4-carbonyl)phenyl)imino)thiozolidin-4-one: Contains a similar fluoro-substituted phenyl and morpholino moiety but with a different core structure.
Uniqueness: (3-Fluoro-4-vinylphenyl)(morpholino)methanone is unique due to the presence of the vinyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(4-ethenyl-3-fluorophenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FNO2/c1-2-10-3-4-11(9-12(10)14)13(16)15-5-7-17-8-6-15/h2-4,9H,1,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJUXHPMHFUKKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1)C(=O)N2CCOCC2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 5-bromo-1-(2-methoxyethyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B8169829.png)
